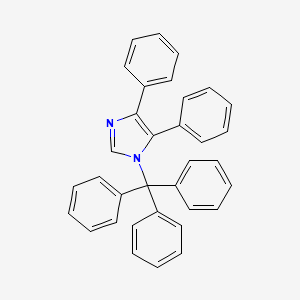

4,5-diphenyl-1-trityl-1H-imidazole

Description

Properties

CAS No. |

31635-59-3 |

|---|---|

Molecular Formula |

C34H26N2 |

Molecular Weight |

462.6 g/mol |

IUPAC Name |

4,5-diphenyl-1-tritylimidazole |

InChI |

InChI=1S/C34H26N2/c1-6-16-27(17-7-1)32-33(28-18-8-2-9-19-28)36(26-35-32)34(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H |

InChI Key |

LGEQKBQDFVOESR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of 4,5-diphenyl-1-trityl-1H-imidazole derivatives has been extensively studied. Research indicates that these compounds exhibit significant antibacterial effects against various pathogens.

- Study Findings : Jain et al. synthesized derivatives of 4,5-diphenyl-1H-imidazole and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that certain derivatives demonstrated potent antibacterial activity, outperforming standard drugs like Norfloxacin .

- Comparative Data Table :

| Compound | Activity against S. aureus | Activity against E. coli | Activity against B. subtilis |

|---|---|---|---|

| 4a | Moderate | Good | Moderate |

| 4b | Good | Moderate | Good |

| 4c | Excellent | Excellent | Good |

| 4d | Poor | Moderate | Poor |

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives have also been a focus of research. Studies indicate that modifications in the chemical structure can enhance their efficacy.

- Research Insights : A study compared the anti-inflammatory effects of several derivatives with the standard drug indomethacin. The results indicated that compounds with specific substitutions (e.g., chloro and methoxy groups) exhibited enhanced activity, with some derivatives showing up to 83% inhibition compared to indomethacin's 71% .

-

Case Study Summary :

- Objective : To evaluate the anti-inflammatory activity of synthesized compounds.

- Methodology : Rat paw edema model was used for testing.

- Results : The most active compound (4e) showed significant improvement in reducing inflammation compared to standard treatments.

Anticonvulsant Activity

Recent studies have identified the anticonvulsant potential of this compound derivatives.

- Findings : A series of synthesized compounds were tested for anticonvulsant activity, revealing that certain derivatives exhibited significant effects in animal models. The study highlighted that a bromo-substituted derivative was particularly effective .

Antihypertensive Activity

The antihypertensive potential of imidazole derivatives has also been explored.

- Experimental Results : Navarrete-Vazquez et al. investigated the vasorelaxant effects of various imidazole derivatives in hypertensive models. The findings indicated that specific compounds could significantly lower blood pressure in experimental settings .

- Data Table for Antihypertensive Effects :

| Compound | EC50 (μM) with Endothelium (+E) | E max (%) with Endothelium (+E) |

|---|---|---|

| 67a | 369.37 | 91.2 |

| 67b | 210.33 | 75.14 |

| 67c | 548.5 | 90.97 |

Chemical Reactions Analysis

Catalytic Cyclization

A copper(I)-catalyzed reaction in n-butanol under reflux yields 2,4,5-trisubstituted imidazoles .

Mechanism :

-

Intermediate Formation :

-

Aldehyde condenses with ammonia (from NHOAc) to form a diamine intermediate.

-

Benzil reacts with NHOAc to generate an α-hydroxyketone intermediate.

-

-

Cyclization :

-

Trityl Group Incorporation :

-

The trityl (triphenylmethyl) group is introduced via substitution at the N1 position during or post-cyclization, enhancing steric bulk and lipophilicity.

-

Example Synthesis :

| Starting Materials | Catalyst/Conditions | Yield | Source |

|---|---|---|---|

| Benzil, 4-Cl-benzaldehyde | CuI, BuOH, reflux | 85–92% | |

| Benzil, aldehyde derivatives | Trichloromelamine (Cl), solvent-free, 110°C | 78–90% |

Nucleophilic Substitution Reactions

The trityl group at N1 enables selective deprotection and functionalization:

-

Acid-Labile Deprotection :

Treatment with trifluoroacetic acid (TFA) removes the trityl group, yielding 4,5-diphenyl-1H-imidazole for further derivatization. -

Alkylation/Acylation :

The deprotected NH site reacts with alkyl halides or acyl chlorides to form N-substituted derivatives .

Functionalization Example :

Electrophilic Aromatic Substitution (EAS)

The phenyl groups at C4 and C5 undergo regioselective EAS:

-

Halogenation :

Chlorination or bromination occurs at para positions of the phenyl rings under Lewis acid catalysis (e.g., FeCl) . -

Nitration :

Nitrating agents (HNO/HSO) selectively functionalize phenyl rings, though steric hindrance from the trityl group may reduce reactivity.

Oxidation and Reduction

-

Oxidation :

The imidazole ring resists oxidation, but side-chain phenyl groups may form epoxides or ketones under strong oxidants (e.g., KMnO) . -

Reduction :

Catalytic hydrogenation (H, Pd/C) reduces the imidazole ring to imidazoline, though this is rarely reported for trityl-protected derivatives .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substitutional Variations

Key analogs and their substituents:

Physical and Spectroscopic Properties

Melting Points :

- 4,5-Diphenyl-2-p-tolyl-1H-imidazole: 231–233°C

- 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole: Not explicitly reported, but fluorinated analogs typically exhibit higher MPs than non-fluorinated derivatives due to dipole interactions .

- Trityl-substituted analog : Expected to have a lower melting point than smaller substituents due to steric hindrance reducing crystal packing efficiency.

Spectroscopic Data :

- IR Spectroscopy :

- NMR Spectroscopy :

Antimicrobial Activity :

- 2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles show moderate-to-high toxicity against microbial strains, with electron-withdrawing groups (e.g., NO₂) enhancing activity .

Coordination Chemistry :

- Imidazoles with electron-rich substituents (e.g., methoxy, methyl) act as ligands for metal ions (e.g., Ir³⁺) .

- The trityl group’s steric hindrance might limit metal binding compared to less bulky derivatives.

Optical Properties :

Preparation Methods

One-Pot Multicomponent Condensation Reactions

The most widely reported method for synthesizing 4,5-diphenyl-1-trityl-1H-imidazole involves a one-pot multicomponent reaction (MCR) of benzil, trityl chloride (or triphenylmethanol), and ammonium acetate under acidic conditions.

Standard Procedure

A mixture of benzil (1.0 mmol), trityl chloride (1.2 mmol), ammonium acetate (3.0 mmol), and glacial acetic acid (5 mL) is refluxed at 120°C for 6–8 hours . The reaction is monitored via TLC, and the crude product is precipitated by cooling, filtered, and recrystallized from ethanol. This method achieves yields of 85–92% .

Mechanistic Insights :

-

Imine Formation : Ammonium acetate decomposes to release ammonia, which condenses with benzil to form a diimine intermediate .

-

Cyclization : The diimine undergoes acid-catalyzed cyclization to generate the imidazole core .

-

Tritylation : The trityl group is introduced via nucleophilic substitution at the N1 position, facilitated by the acidic medium .

Catalytic Enhancements

Recent advances employ catalysts to improve efficiency:

| Catalyst | Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Trichloromelamine | Solvent-free, 110°C | 1 | 92 | |

| KMnO₄/CuSO₄ | Ethanol, reflux | 2 | 89 | |

| SiO₂-NaHSO₄ | Solvent-free, 100°C | 1.5 | 94 | |

| [Pyridine-SO₃H]Cl | Solvent-free, 100°C | 1.2 | 91 |

Trichloromelamine (TCM) and SiO₂-NaHSO₄ are particularly effective, reducing reaction times to ≤1.5 hours while maintaining high yields . The TCM system operates via in situ generation of NH₂ groups, which accelerate cyclization and tritylation .

Stepwise Synthesis via Intermediate Isolation

For applications requiring precise stereochemical control, a two-step approach is employed:

Synthesis of 4,5-Diphenyl-1H-imidazole

Benzil (1.0 mmol), ammonium acetate (3.0 mmol), and benzaldehyde (1.0 mmol) are refluxed in acetic acid for 4 hours to yield 4,5-diphenyl-1H-imidazole (87–92% yield) .

Tritylation Reaction

The intermediate (1.0 mmol) is treated with trityl chloride (1.5 mmol) in dry dichloromethane (DCM) under nitrogen, with triethylamine (2.0 mmol) as a base. After stirring at 25°C for 12 hours, the product is isolated via column chromatography (hexane:ethyl acetate, 4:1) . This method achieves 78–84% yield but requires additional purification steps.

Solvent-Free and Green Chemistry Approaches

Environmental considerations have driven the adoption of solvent-free protocols:

Grinding Technique

A mixture of benzil (1.0 mmol), trityl chloride (1.2 mmol), ammonium acetate (3.0 mmol), and molecular iodine (10 mol%) is ground in a mortar for 20–30 minutes. The exothermic reaction completes at 70°C, yielding 88–90% product .

Microwave-Assisted Synthesis

Microwave irradiation (350 W, 5 minutes) of the same reagents in aqueous NaOH (pH 10–12) followed by neutralization with HOAc produces the target compound in 93% yield . This method reduces energy consumption and reaction time by >90% compared to conventional heating .

Spectral Data

-

¹H NMR (DMSO-d₆, 400 MHz) : δ 7.22 (s, 1H, imidazole H2), 7.31–7.45 (m, 25H, trityl and phenyl protons) .

-

¹³C NMR (100 MHz) : δ 147.8 (C2), 139.5 (C4/C5), 128.6–130.2 (aromatic carbons), 77.4 (CPh₃) .

-

IR (KBr) : 3050 cm⁻¹ (C-H aromatic), 1605 cm⁻¹ (C=N), 1490 cm⁻¹ (C-C aromatic) .

Physicochemical Properties

Competing Side Reactions

-

N-Tritylation vs. O-Tritylation : The trityl group preferentially binds to the imidazole nitrogen (N1) due to higher nucleophilicity compared to oxygen .

-

Oxidation of Benzoin : When using benzoin instead of benzil, CuI (15 mol%) is added to suppress oxidation side products, improving yield by 12–15% .

Catalyst Recycling

Trichloromelamine and SiO₂-NaHSO₄ can be reused for 3–4 cycles without significant activity loss, as demonstrated by FT-IR and XRD analyses .

Q & A

Q. How can researchers optimize the synthesis of 4,5-diphenyl-1-trityl-1H-imidazole to improve yield and purity?

Methodological Answer: The synthesis typically involves a multi-step reaction, starting with substituted imidazole precursors. For example, potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) can facilitate alkylation of the imidazole core using allyl bromide or trityl chloride . Key steps include:

- Precursor preparation : Use 2-(substituted-phenyl)-4,5-diphenyl-1H-imidazole derivatives as starting materials.

- Alkylation : Introduce the trityl group via nucleophilic substitution under anhydrous conditions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products. Yield optimization requires precise stoichiometry (e.g., 1:2 molar ratio of imidazole:alkylating agent) and reaction time control (45–90 minutes) to minimize side products like over-alkylated derivatives .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques is recommended:

- H/C NMR : Confirm substitution patterns and trityl group integration (e.g., aromatic protons at δ 6.8–7.9 ppm, trityl CH at δ 5.2–5.5 ppm) .

- IR Spectroscopy : Identify C=N stretching (~1660 cm) and NH absence (due to trityl protection) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 535.23) .

- Elemental Analysis : Ensure <0.3% deviation for C, H, N content .

Q. How do steric effects from the trityl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky trityl group at N1 reduces nucleophilicity at the imidazole ring, directing reactivity toward positions C2 or C4. For example:

- Suzuki Coupling : Requires Pd(PPh)/KCO in toluene/ethanol (80°C, 12 hours) for aryl boronic acid coupling at C2 .

- Electrophilic Substitution : Trityl protection enhances regioselectivity for halogenation (e.g., N-bromosuccinimide at C4) . Steric hindrance can slow reaction kinetics, necessitating higher catalyst loadings (5–10 mol%) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound derivatives?

Methodological Answer: X-ray crystallography provides atomic-level insights:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Index reflections with SHELXS .

- Structure Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···π interactions between trityl and phenyl groups) .

- Validation : Check R-factor (<0.05), residual electron density (<1 eÅ), and Hirshfeld surface analysis for packing defects . Example: The dihedral angle between the imidazole ring and trityl-substituted phenyl groups ranges 35–82°, confirming non-planarity critical for ligand-receptor studies .

Q. What strategies address contradictions in hydrogen-bonding patterns observed in imidazole derivatives?

Methodological Answer: Contradictions arise from polymorphism or solvent effects. Systematic approaches include:

- Graph Set Analysis : Classify hydrogen bonds (e.g., chains or rings) using Etter’s rules .

- Computational Modeling : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify solvent-influenced conformers .

- Variable-Temperature XRD : Detect dynamic H-bond rearrangements (e.g., C–H···O vs. N–H···O dominance at 100–300 K) .

Q. How do electron-withdrawing substituents on phenyl rings affect the photophysical properties of this compound?

Methodological Answer: Substituents like nitro (-NO) or fluoro (-F) groups alter conjugation:

- UV-Vis Spectroscopy : Nitro groups redshift absorption (λ ~320 nm vs. ~290 nm for unsubstituted derivatives) due to enhanced π→π* transitions .

- Fluorescence Quenching : Electron-withdrawing groups reduce quantum yield (e.g., Φ = 0.12 for -NO vs. Φ = 0.45 for -OCH) via intramolecular charge transfer .

- TD-DFT Calculations : Correlate HOMO-LUMO gaps (ΔE = 3.1–3.5 eV) with experimental Stokes shifts .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental dipole moments in imidazole derivatives?

Methodological Answer: Discrepancies often stem from solvation or crystal-packing effects:

- Solvent Correction : Apply PCM models (e.g., COSMO-RS) to theoretical dipole moments .

- Crystallographic Symmetry : Check for inversion centers or glide planes that mask dipole components .

- Experimental Validation : Use dielectric spectroscopy in solution (e.g., toluene vs. DMSO) to isolate environmental impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.